Pamoic acid disodium

Hydrophobic ion pairing Polymeric nanoparticle formulation Sustained drug release

Pamoic acid disodium is the definitive counterion for forming poorly soluble pamoate salts that enable long-acting injectable (LAI) depots and pH-independent extended-release oral dosage forms. Unlike generic salts (HCl, acetate, citrate), pamoate complexes provide controlled precipitation kinetics, >40 wt% drug loading in nanoparticles, and sustained release over weeks to months. The compound is also a potent GPR35 agonist (EC50 79 nM)—a critical consideration for bioanalytical and pharmacological studies. Purchase from validated suppliers with documented ≥98% purity (HPLC) to ensure formulation consistency and target engagement reliability.

Molecular Formula C23H16NaO6
Molecular Weight 411.4 g/mol
CAS No. 6640-22-8
Cat. No. B1662358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamoic acid disodium
CAS6640-22-8
Synonyms4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt
Molecular FormulaC23H16NaO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na]
InChIInChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);
InChIKeyMQIPLTYHZCWJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pamoic Acid Disodium (CAS 6640-22-8): Pharmaceutical Excipient and GPR35 Agonist Baseline Profile


Pamoic acid disodium (CAS 6640-22-8), also referred to as disodium pamoate or embonic acid disodium salt, is a naphthoic acid derivative salt with the molecular formula C23H14Na2O6 and a molecular weight of 432.33 g/mol . This compound functions in two distinct capacities: first, as a widely utilized pharmaceutical counterion for forming pamoate salts with basic drugs to modulate solubility and enable sustained release [1]; second, as a potent agonist of the orphan G protein-coupled receptor GPR35 (EC50 = 79 nM) [2]. These dual properties render pamoic acid disodium a unique material that is not interchangeable with common acidic counterions such as hydrochloride, acetate, or citrate salts when specific release kinetics or receptor-mediated biological outcomes are required.

Pamoic Acid Disodium (CAS 6640-22-8): Why Alternative Counterions Cannot Be Simply Substituted


Pamoic acid disodium is not a generic acidic counterion. Its substitution with alternatives such as hydrochloric acid, acetic acid, citric acid, or even structurally similar sulfonic acids will produce salts with fundamentally different physicochemical properties—specifically aqueous solubility, precipitation kinetics, and drug release profiles from depot formulations [1]. Pamoic acid forms highly insoluble complexes with basic drugs, a characteristic exploited in long-acting injectable formulations where a stable intramuscular or subcutaneous depot is required [2]. Furthermore, pamoic acid disodium possesses intrinsic GPR35 agonist activity (EC50 = 79 nM) [3], meaning that formulations containing this excipient may introduce confounding biological effects in preclinical studies unless this activity is explicitly accounted for. Common alternative counterions such as sodium, hydrochloride, acetate, or citrate do not share this receptor-level pharmacological activity, nor do they produce pamoate-specific release kinetics. Therefore, formulation scientists, bioanalytical chemists, and procurement specialists must recognize that pamoic acid disodium cannot be freely interchanged with other salt forms without altering both the release characteristics and potentially the biological readout of the final drug product.

Pamoic Acid Disodium (CAS 6640-22-8): Quantified Differentiation Evidence Versus Comparators


Pamoic Acid Disodium vs. Linear Counterions: Drug Loading Enhancement in Polymeric Nanoparticles

In a systematic counterion screening study for AZD2811 (a hydrophilic small molecule) encapsulation in polymeric nanoparticles, pamoic acid demonstrated superior performance relative to the linear counterion palmitic acid, despite comparable log P and pKa values [1]. The cyclic structure of pamoic acid enabled stronger dispersive interactions (offset π-π interactions) with AZD2811, resulting in an amorphous ion pair complex with a higher glass transition temperature (Tg = 162°C) and substantially enhanced drug loading [1].

Hydrophobic ion pairing Polymeric nanoparticle formulation Sustained drug release

Pamoic Acid Disodium vs. No Counterion: Drug Loading and Payload Capacity in Mesoporous Silica Nanoparticles

In a study evaluating ratiometric codelivery of metformin (MET) and topotecan (TPT) using lipid bilayer-camouflaged mesoporous silica nanoparticles (LB-MSNs), pamoic acid was employed as an in situ trapping agent to facilitate hydrophobic ion pairing [1]. The use of pamoic acid as a counterion enabled exceptionally high payload capacities for both drugs, far exceeding typical loading efficiencies achieved without a hydrophobic counterion.

Mesoporous silica nanoparticles Ion pairing-assisted loading Tumor site delivery

Pamoic Acid Disodium Solubility: Quantitative Comparison with Hydrochloride Salt Counterparts in Depot Formation

Pamoic acid disodium is used to form pamoate salts with basic drugs, producing less soluble salts that modify the release profile [1]. A key functional distinction from hydrochloride salts is the intentionally low aqueous solubility of the resulting pamoate salt, which enables formation of a stable depot after intramuscular or subcutaneous injection [2]. This principle is explicitly demonstrated in a patent describing the synthesis of insoluble leuprolide salt from leuprolide acetate and pamoic acid disodium for use in sustained-release microsphere formulations [3].

Insoluble salt formation Long-acting injectables Leuprolide sustained release

Pamoic Acid Disodium GPR35 Agonist Activity: Quantitative Potency as an Intrinsic Pharmacological Differentiator

Unlike common pharmaceutical counterions such as sodium chloride, hydrochloride, acetate, or citrate, pamoic acid disodium possesses intrinsic and potent pharmacological activity as a GPR35 agonist [1]. This activity has been quantitatively characterized across multiple functional assays, establishing that the compound is not biologically inert. Substitution with alternative counterions eliminates this receptor-level activity, which may be either a confounding variable to control for, or a therapeutically relevant property to exploit.

GPR35 agonism β-arrestin recruitment ERK1/2 activation

Pamoate Extended-Release Formulations: pH-Independent Release Kinetics vs. pH-Sensitive Alternative Salts

A key advantage of pamoate salts in extended-release formulations is the minimal dependence of release rate on environmental pH [1]. This property contrasts with many alternative salt forms (e.g., hydrochloride, acetate) whose dissolution and release profiles can vary substantially across the gastrointestinal pH gradient (pH 1.2 to 7.4). The patent specifically describes pamoate salts of donepezil formulated with a polymer to achieve extended release with pH-independent kinetics [1].

Extended-release formulation pH-independent release Donepezil pamoate

Pamoic Acid Disodium Solubility Profile in Aqueous and Organic Solvents: Quantitative Characterization

Understanding the precise solubility limits of pamoic acid disodium in relevant solvents is essential for reproducible experimental design. Vendor-validated solubility data provide quantitative benchmarks for researchers preparing stock solutions or evaluating formulation compatibility .

Solubility profiling Stock solution preparation DMSO and water solubility

Pamoic Acid Disodium (CAS 6640-22-8): High-Value Application Scenarios Based on Quantified Evidence


Long-Acting Injectable (LAI) Formulation Development Requiring Depot Formation

Pamoic acid disodium is the counterion of choice for forming poorly soluble pamoate salts with basic peptide or small molecule drugs intended for long-acting injectable (LAI) depot formulations. As demonstrated in patent literature, leuprolide acetate can be converted to insoluble leuprolide pamoate using pamoic acid disodium, enabling sustained release from microsphere or in situ depot systems [1]. The inherent low solubility of pamoate salts relative to hydrochloride or acetate salts provides the physicochemical basis for extended drug release over weeks to months, directly addressing the need for reduced dosing frequency in chronic therapeutic indications.

Hydrophilic Drug Encapsulation in Polymeric or Mesoporous Silica Nanoparticles via Hydrophobic Ion Pairing

For formulation scientists developing nanoparticle-based delivery systems for ionizable hydrophilic drugs, pamoic acid disodium enables high drug loading that cannot be achieved with conventional methods or alternative counterions. Direct comparative data demonstrate that pamoic acid yields >40 wt% loading of metformin and >32 wt% loading of topotecan in mesoporous silica nanoparticles [2], while achieving 22% drug loading of AZD2811 in polymeric nanoparticles—substantially outperforming linear counterions like palmitic acid [3]. This application scenario is particularly relevant for anticancer drug delivery systems where high payload capacity is critical for therapeutic efficacy.

Extended-Release Oral Formulations Requiring pH-Independent Release Kinetics

Pamoic acid disodium is utilized to prepare pamoate salts of basic drugs for extended-release oral dosage forms where consistent release across the gastrointestinal pH gradient is required. Patent disclosures specifically claim that pamoate salts (e.g., donepezil pamoate) formulated with polymers exhibit release rates minimally dependent on environmental pH [4]. This application addresses the variability in drug absorption associated with pH-sensitive salt forms, improving pharmacokinetic predictability and therapeutic consistency.

GPR35 Receptor Pharmacology Studies Requiring Potent and Selective Agonist Tool Compound

Pamoic acid disodium serves as a validated, commercially available tool compound for investigating GPR35 receptor pharmacology. With well-characterized potency across multiple functional endpoints—EC50 = 79 nM for GPR35 agonism, EC50 = 22 nM for receptor internalization, and EC50 = 65 nM for ERK1/2 activation—this compound provides researchers with a reproducible reference agonist for target validation, screening campaigns, and mechanistic studies of GPR35-mediated signaling pathways [5]. Its commercial availability from multiple reputable vendors with documented purity (≥98-99% by HPLC) supports consistent inter-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamoic acid disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.